molecular formula C14H20O B1615068 Tetraallyloxirane CAS No. 24923-51-1

Tetraallyloxirane

Cat. No.: B1615068
CAS No.: 24923-51-1
M. Wt: 204.31 g/mol
InChI Key: DPRYWFZTIZNBKU-UHFFFAOYSA-N
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Description

Tetraallyloxirane is an organic compound with the molecular formula C14H20O . It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is characterized by the presence of four allyl groups attached to the oxirane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of tetraallyloxirane typically involves the reaction of allyl alcohol with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring . The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize catalysts to enhance the reaction efficiency and reduce the formation of by-products.

Chemical Reactions Analysis

Tetraallyloxirane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tetraallyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of polymers and copolymers.

    Biology: Its reactivity makes it useful in the modification of biomolecules for various biological studies.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including as intermediates in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of tetraallyloxirane involves the high reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new bonds and products .

Comparison with Similar Compounds

Tetraallyloxirane can be compared with other oxirane compounds, such as:

This compound is unique due to the presence of four allyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications.

Properties

IUPAC Name

2,2,3,3-tetrakis(prop-2-enyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-5-9-13(10-6-2)14(15-13,11-7-3)12-8-4/h5-8H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRYWFZTIZNBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(C(O1)(CC=C)CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947806
Record name Tetra(prop-2-en-1-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24923-51-1
Record name Oxirane, tetra-2-propenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24923-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraallyloxirane
Source ChemIDplus
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Record name Tetra(prop-2-en-1-yl)oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraallyloxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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